

Application Notes and Protocols for Fluorinated Pyridine Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136

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These application notes provide a comprehensive overview of the utility of fluorinated pyridine derivatives in modern drug discovery, highlighting their enhanced pharmacological properties. Detailed protocols for key experimental assays are provided to facilitate the evaluation of these compounds.

Introduction to Fluorinated Pyridine Derivatives

The introduction of fluorine into pyridine-containing molecules is a widely adopted strategy in medicinal chemistry to enhance the drug-like properties of compounds.^{[1][2][3]} Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a compound's metabolic stability, bioavailability, potency, and selectivity.^{[2][4]} Approximately 25% of all drugs on the market contain fluorinated heterocycles, underscoring their importance in pharmaceutical development.

This document focuses on three exemplary FDA-approved drugs that feature a fluorinated pyridine moiety: Alpelisib, Lemborexant, and Vericiguat. These examples illustrate the diverse therapeutic areas where these derivatives have made a significant impact, including oncology, neuroscience, and cardiovascular disease.

Featured Fluorinated Pyridine Derivatives

Herein, we detail the pharmacological data for three key drugs, showcasing the potency and selectivity conferred by the fluorinated pyridine scaffold.

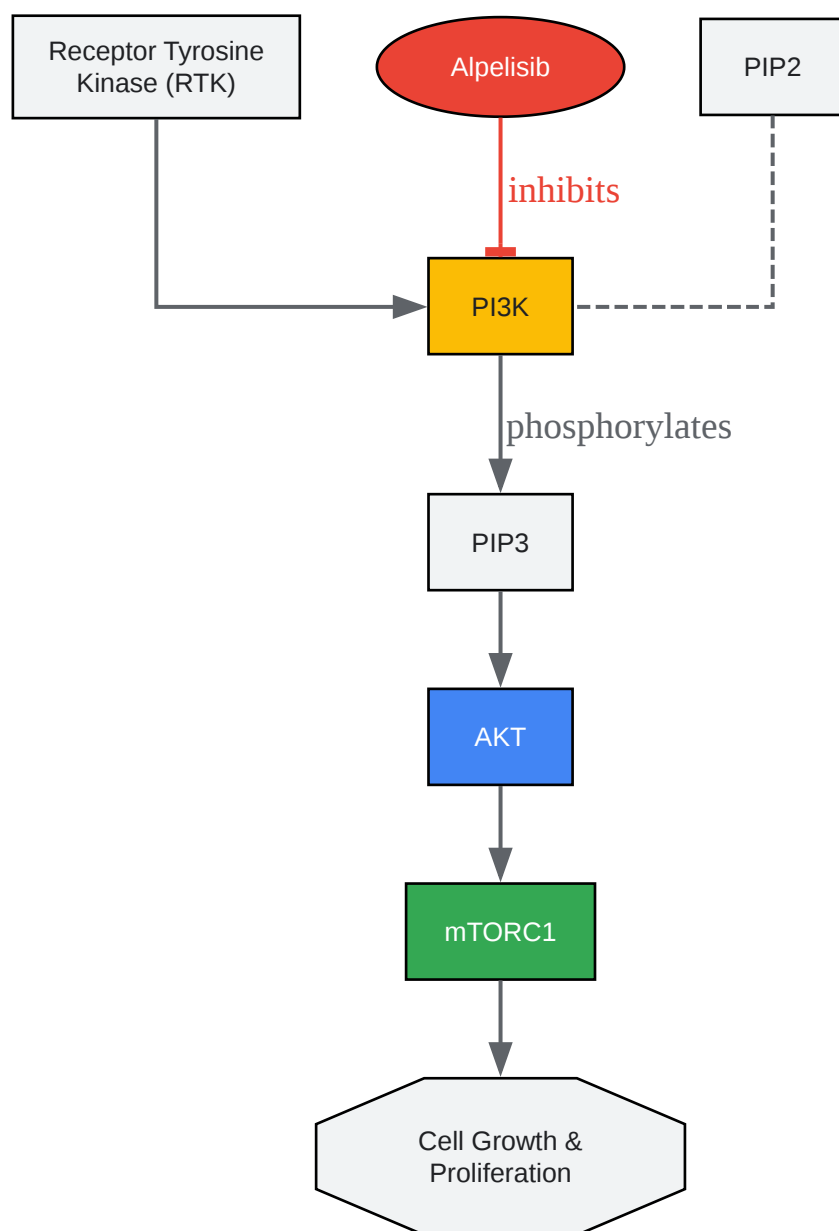
Drug Name	Target	Therapeutic Area	Key Pharmacological Data
Alpelisib	PI3K α	Oncology	IC50: 5 nM (cell-free assay)
PI3K β	IC50: 1200 nM		
PI3K δ	IC50: 290 nM		
PI3K γ	IC50: 250 nM		
Lemborexant	Orexin Receptor 1 (OX1R)	Neuroscience (Insomnia)	Ki: 6.1 nM
Orexin Receptor 2 (OX2R)	Ki: 2.6 nM		
Vericiguat	Soluble Guanylate Cyclase (sGC)	Cardiovascular Disease	EC50: 1005 \pm 145 nM (in sGC reporter cell line)

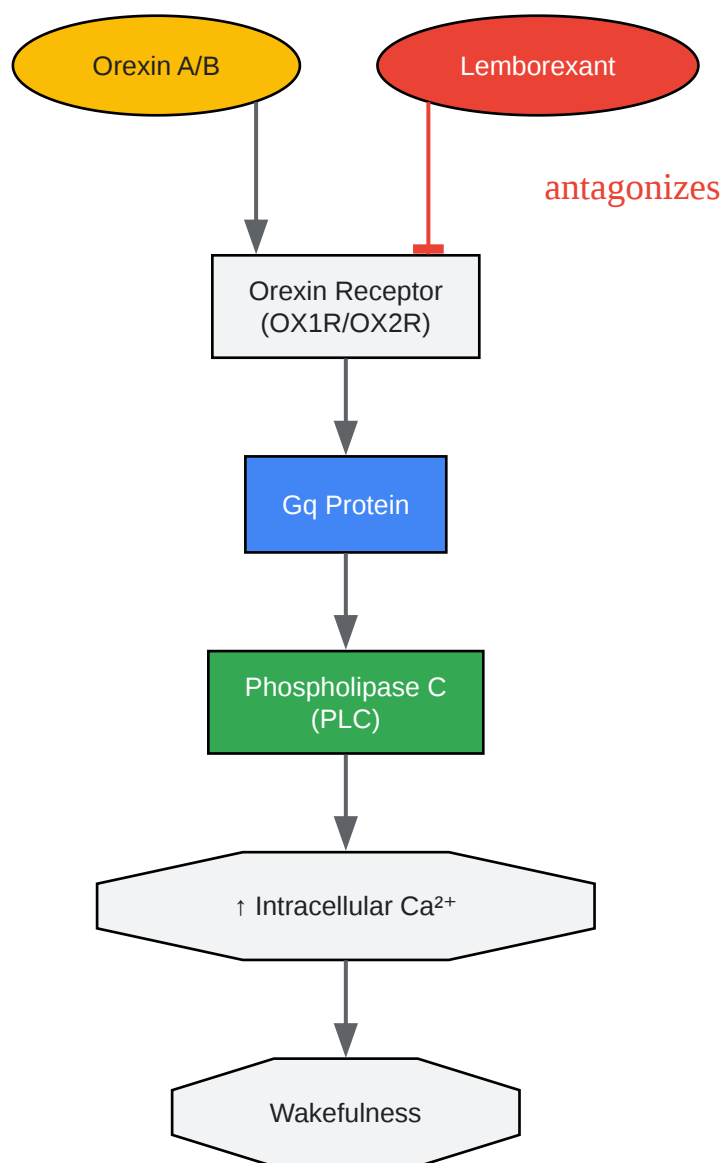
Signaling Pathways and Mechanisms of Action

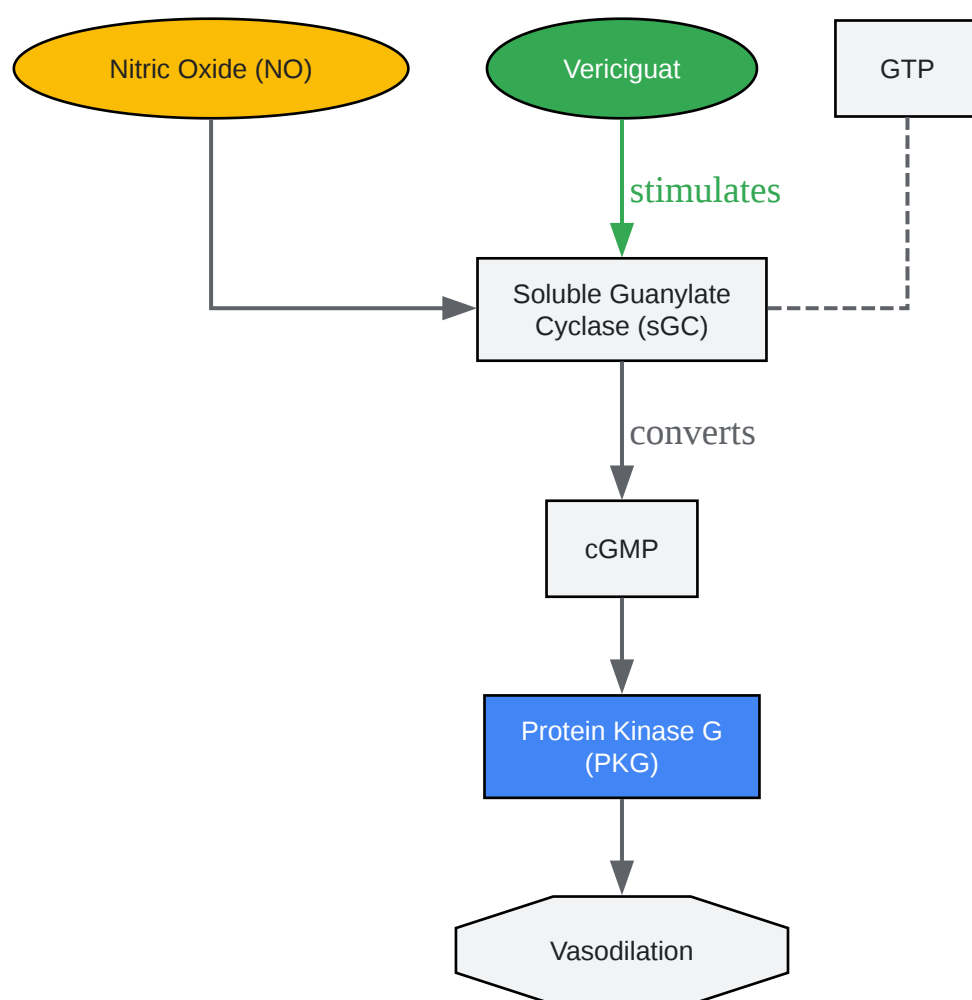
The fluorinated pyridine derivatives highlighted here modulate distinct and critical signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the design of novel therapeutics.

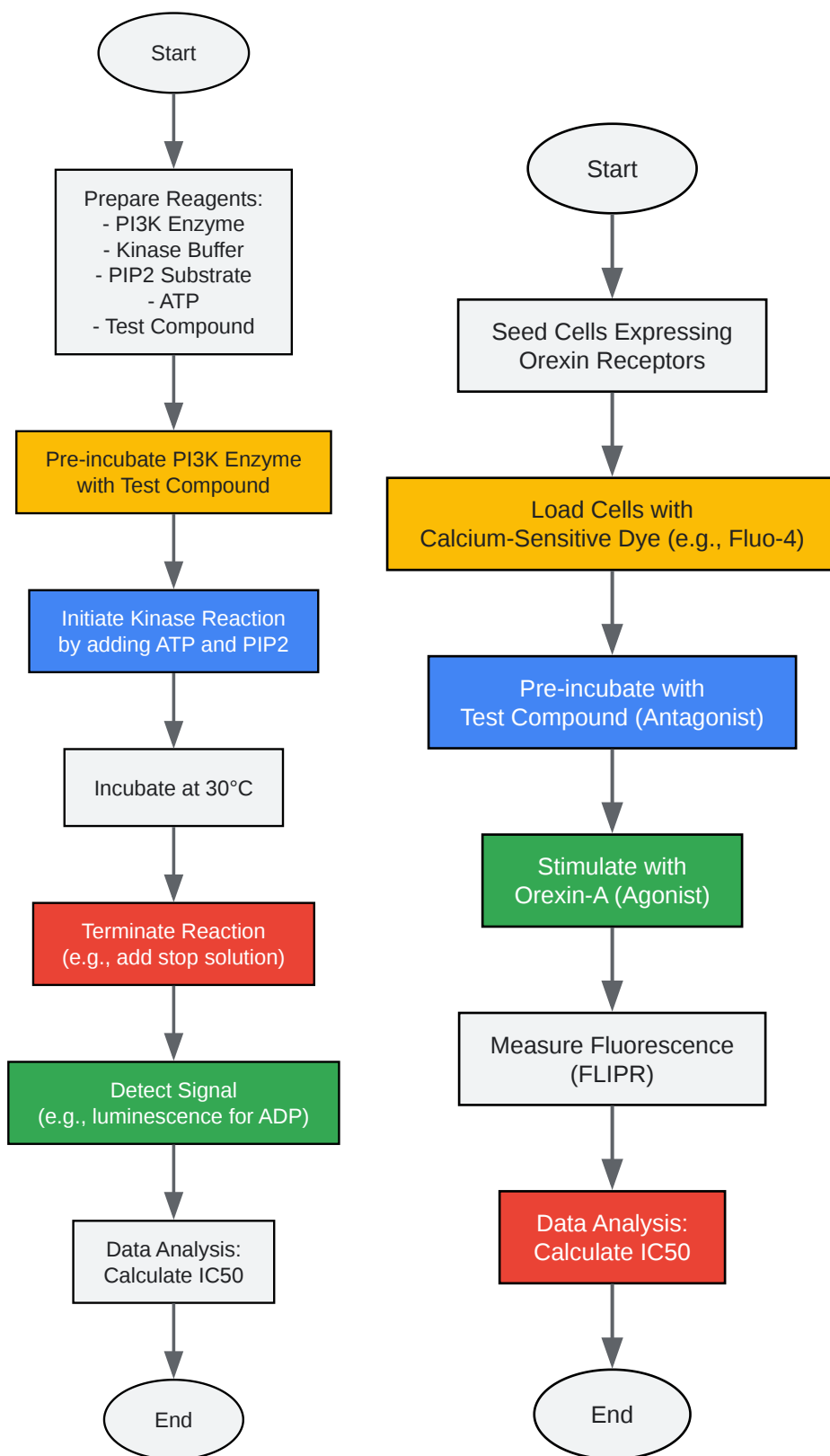
Alpelisib and the PI3K/AKT/mTOR Pathway

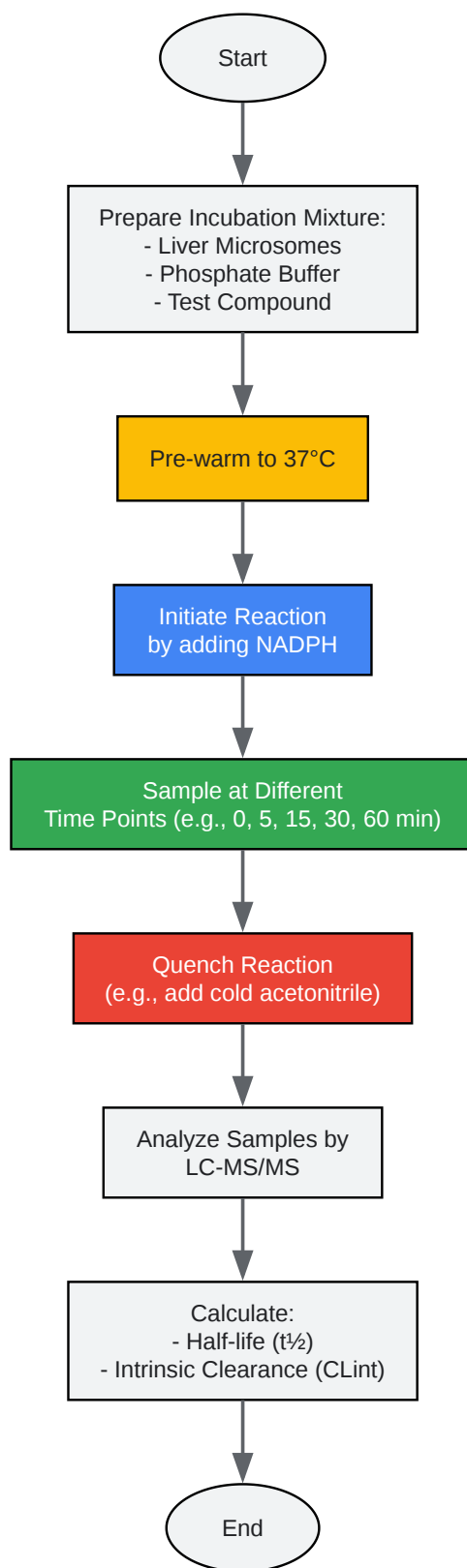
Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K α).^[3] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.^{[4][5]} Alpelisib exerts its therapeutic effect by binding to PI3K α and preventing the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling through AKT and mTOR.^[4]











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